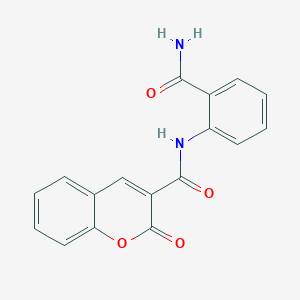

N-(2-carbamoylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c18-15(20)11-6-2-3-7-13(11)19-16(21)12-9-10-5-1-4-8-14(10)23-17(12)22/h1-9H,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQPPWGNMNMSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-oxo-2H-chromene-3-carboxylic acid, which is then reacted with 2-aminobenzamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives, including N-(2-carbamoylphenyl)-2-oxo-2H-chromene-3-carboxamide. Research indicates that compounds within this class exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives have shown effectiveness against non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460, with some compounds exhibiting IC50 values indicating potent inhibition of cell growth .

Table 1: Antiproliferative Activities of Chromene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | A549 | 20 |

| 5e | NCI-H460 | 25 |

| 6g | A549 | >60 |

Enzyme Inhibition

This compound has also been studied as a selective inhibitor of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in many tumors. Inhibition of these enzymes is linked to reduced tumor progression and acidification of the tumor microenvironment. Some derivatives have demonstrated nanomolar inhibition levels, making them candidates for further development as anticancer agents .

Antitumor Activity Assessment

A comprehensive study evaluated the antitumor activity of various chromene derivatives, including those structurally similar to this compound. The results indicated that specific substitutions on the chromene ring significantly influenced biological activity, with some compounds achieving remarkable selectivity against cancer cells while exhibiting low toxicity towards normal cells .

Mechanistic Insights into Enzyme Inhibition

Research focusing on the mechanism of action for CA inhibitors derived from the chromene scaffold revealed that these compounds bind selectively to the active site of CA IX and XII, leading to a decrease in tumor-associated acidity and potentially enhancing the efficacy of other therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent on the carboxamide nitrogen significantly influences properties such as melting point, solubility, and intermolecular interactions. A comparison of key analogs is summarized in Table 1.

Table 1: Structural and Physical Properties of Selected Coumarin Carboxamides

- Key Observations: Melting Points: Bulky or polar substituents (e.g., sulfamoyl in ) result in higher melting points due to strong intermolecular forces. Solubility: Hydrophilic groups (e.g., hydroxyethyl in ) enhance aqueous solubility, whereas aromatic substituents like 2-carbamoylphenyl may reduce solubility in polar solvents.

Functional Comparisons

Nonlinear Optical (NLO) Properties

- Substituent Effects : Methoxy and methyl groups on aryl rings () increase dipole moments and hyperpolarizabilities compared to alkyl chains . The 2-carbamoylphenyl group, being electron-withdrawing, may further enhance NLO responses by polarizing the π-system of the coumarin core.

- Solvent Effects : Polar solvents amplify NLO properties in compounds like N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide due to solvatochromism .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing: Compounds with H-bond donors (e.g., carbamoyl NH₂) form stable networks via N–H···O interactions (). For example, 6-methyl-N-(3-methylphenyl) derivatives crystallize in centrosymmetric space groups, affecting SHG efficiency .

Biological Activity

N-(2-carbamoylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by the following chemical structure:

The synthesis typically involves a multi-step process starting from salicylaldehyde and cyanoacetamide through a Knovenagel condensation followed by cyclization reactions. Variations in the synthesis can lead to different derivatives with modified biological activities .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 1.06 ± 0.16 | Induces apoptosis |

| MCF-7 | 1.23 ± 0.18 | Cell cycle arrest at G0/G1 phase |

| HeLa | 2.73 ± 0.33 | Inhibition of c-Met kinase activity |

The compound demonstrated significant inhibition of c-Met kinase activity, which is crucial for tumor growth and metastasis, with an IC50 value of 0.090 μM . Mechanistically, it triggers apoptosis in cancer cells and induces cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antioxidant Properties

In addition to its anticancer activity, this compound has shown promising antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases .

Study on Anticancer Efficacy

In a recent study, researchers evaluated the anticancer efficacy of this compound on xenograft models. The results indicated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, with total growth inhibition reaching up to 55.9% .

Mechanistic Insights

Further mechanistic studies demonstrated that the compound's anticancer effects are mediated through the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2, while upregulating pro-apoptotic markers like caspase-3 . These findings suggest that this compound could be developed into a therapeutic agent targeting specific signaling pathways involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-carbamoylphenyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between coumarin-3-carboxylic acid derivatives and substituted anilines. For example, refluxing 2-oxo-2H-chromene-3-carboxylic acid with 2-aminobenzamide in ethanol or DMF, using a base like potassium carbonate to facilitate amide bond formation. Purification typically involves column chromatography (silica gel) and recrystallization from acetone or ethanol to obtain high-purity crystals .

- Key Analytical Validation : IR spectroscopy confirms the presence of carbonyl (1700–1650 cm⁻¹) and amide (3320–3360 cm⁻¹) groups, while mass spectrometry (e.g., molecular ion peaks at m/z = 280–416) validates the molecular weight .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, often using SHELX programs (e.g., SHELXL for refinement). Challenges include resolving hydrogen bonding networks and handling twinned crystals. Hydrogen atoms are typically refined isotropically, while anisotropic displacement parameters are applied to non-H atoms .

- Data Interpretation : Planarity of the coumarin core and intramolecular N–H⋯O hydrogen bonds are critical for stabilizing the crystal lattice. Weak C–H⋯O interactions further contribute to supramolecular assembly .

Q. What spectroscopic techniques are used to characterize its purity and functional groups?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (1700–1650 cm⁻¹) and amide (3320–3360 cm⁻¹) stretches.

- NMR : ¹H NMR reveals aromatic proton environments (δ 6.5–8.5 ppm) and alkyl/amide protons (δ 1.2–3.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., m/z = 409.1271 for C₂₁H₁₉N₃O₆) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s fluorescence and binding properties?

- Methodological Answer : Substituents like carbamoyl groups enhance π-stacking interactions with biomolecules (e.g., DNA). Fluorescence quantum yields are measured using coumarin-3-carboxylic acid as a reference. Computational studies (DFT) model electronic transitions and excited-state properties .

- Case Study : Allyl or diethylamino groups increase fluorescence intensity by altering electron-donating capacity, as shown in analogues like 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays (e.g., anti-cancer activity via MTT and apoptosis assays) and control for solvent effects (e.g., DMSO concentration). Structural analogs (e.g., 6-methyl or methoxy derivatives) are tested to isolate substituent-specific effects .

- Example : Discrepancies in hydroxyl radical (•OH) detection efficiency are addressed by comparing quantum yields of fluorescent probes under identical buffer conditions .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) simulates binding to enzymes like monoamine oxidase B (MAO-B). Hydrogen bonding (N–H⋯O) and hydrophobic interactions are prioritized. MD simulations (AMBER) assess stability over 100 ns trajectories .

- Validation : Crystal structures (e.g., PDB entries) confirm predicted binding poses, while Hirshfeld surface analysis quantifies intermolecular contacts .

Q. What crystallographic software tools are optimal for analyzing its polymorphic forms?

- Methodological Answer : SHELXL refines high-resolution datasets, while Mercury (CCDC) visualizes packing diagrams. For twinned crystals, TwinRotMat or PLATON is used to deconvolute overlapping reflections .

- Case Study : Polymorphs with varying hydrogen-bonding motifs (e.g., R₂²(8) vs. R₂²(10) graph sets) are differentiated using Etter’s graph-set analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.